![molecular formula C20H27N5O2 B5591708 N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)
N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine" involves complex organic synthesis routes. For instance, derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]piperazine (p-MPPI) were prepared to study their binding affinities to 5-HT1A receptors, showcasing the intricate steps involved in synthesizing compounds with specific receptor affinities (Zhuang et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one often features complex arrangements of rings and substituents that confer specific physical and chemical properties. For example, the crystal structure of a compound with analgesic activity, which includes a 4-methoxyphenyl group, has been determined to reveal the spatial arrangement and potential interactions of its molecular framework (Ingeç et al., 2000).
Chemical Reactions and Properties
Compounds with the 4-methoxyphenyl motif are known to participate in various chemical reactions, contributing to their diverse pharmacological profiles. For instance, the synthesis of N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide demonstrated the compound's potential as a 5-HT1A receptor antagonist, highlighting its chemical reactivity and interaction with biological targets (Leonardi et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of compounds like "N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine" are crucial for their application in various scientific and industrial processes. The analysis of the impurity profile of a related compound using liquid chromatography-mass spectrometry (LC-MS) provides insight into its purity and stability, which are essential for its effective use (Thomasberger et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacological effects, and binding affinities, define the utility of compounds in research and therapy. For instance, the investigation of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide as selective dopamine D(4) receptor ligands showcases the significance of chemical modifications in altering receptor affinity and selectivity (Perrone et al., 2000).
Scientific Research Applications
Serotonergic System Studies
WAY-100635 and GR127935 Effects on Serotonin Neurons : Research has identified N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) as a potent and selective antagonist of the 5-HT1A receptor. This compound has been shown to effectively block the inhibitory actions on serotonin (5-HT) neuronal firing, highlighting its utility in studying the serotonergic system and the role of 5-HT1A receptors in the central nervous system (Craven, Grahame-Smith, & Newberry, 1994).
Neurotransmission Imaging
[18F]p-MPPF PET Studies : The compound [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, has been utilized as a novel 5-HT1A antagonist for the study of serotonergic neurotransmission with positron emission tomography (PET). This research encompasses the chemistry, radiochemistry, and animal data through to human studies, toxicity, and metabolism, demonstrating the compound's application in neuroimaging to assess the serotonergic system (Plenevaux et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-4-21-20-22-15(2)13-18(23-20)24-9-11-25(12-10-24)19(26)14-16-5-7-17(27-3)8-6-16/h5-8,13H,4,9-12,14H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFGKYVDFNBPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.